molecular formula C18H22N2 B563505 Desipramine-d3 CAS No. 65100-49-4

Desipramine-d3

Katalognummer B563505
CAS-Nummer: 65100-49-4
Molekulargewicht: 269.406
InChI-Schlüssel: HCYAFALTSJYZDH-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

Desipramine has a chemical formula of C18H22N2 with a molecular weight of 266.381 g/mol . The 3D structure of Desipramine can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Desipramine is a tricyclic antidepressant and its free base form has a chemical formula of C18H22N2 with a molecular weight of 266.381 g/mol . The drug is used commercially mostly as the hydrochloride salt .

Wissenschaftliche Forschungsanwendungen

  • Cancer Research : Desipramine has shown growth inhibitory effects on Ca3/7 mouse skin squamous carcinoma cells, inducing apoptosis and cell cycle arrest (Kinjo et al., 2010).

  • Pharmacological Analysis : Isotope derivative techniques have been applied to estimate desipramine in plasma, demonstrating its use in pharmacological assays (Hammer & Brodiet, 1967).

  • Cellular Studies : In cultured human fibroblasts, desipramine interferes with lysosomal functions and phospholipid degradation, affecting cellular metabolism (Stoffel et al., 1987).

  • Neuroscience Research : Desipramine's effect on glucocorticoid receptor type II (GRII) mRNA levels suggests a mechanism independent of norepinephrine reuptake inhibition, which is relevant in the study of depression (Rossby et al., 1995).

  • GPCR Targeting : Desipramine has been identified as an arrestin-biased ligand at the α2A-adrenergic receptor, driving receptor down-regulation and suggesting new therapeutic strategies for depressive disorders (Cottingham et al., 2011).

  • Behavioral Studies : Desipramine has shown to enhance the effects of dopamine in the nucleus accumbens, influencing neurotransmission in the dopamine mesolimbic system (Maj et al., 1987).

  • Neuroprotection and Neurogenesis : It activates Bcl-2 expression and inhibits apoptosis in hippocampus-derived adult neural stem cells, indicating potential for neuroprotection and neurogenesis (Huang et al., 2007).

  • Gastrointestinal Research : Desipramine, in combination with alosetron, has shown efficacy in controlling pain in patients with IBS-D, providing insights into its application in gastrointestinal disorders (Drossman et al., 1995).

  • Apoptosis Research : The drug has been studied for its role in inducing apoptosis and regulating caspase 3 gene expression in rat glioma C6 cells (Qi et al., 2002).

  • Neuroprotective Effects : Desipramine protects neuronal cells and induces heme oxygenase-1 expression in Mes23.5 dopaminergic neurons, suggesting a neuroprotective effect (Lin et al., 2012).

  • Analytical Chemistry : N-deuteromethylated desipramine has been synthesized for use as internal standards in mass spectrometric determinations, highlighting its application in analytical chemistry (Shaw & Markey, 1977).

  • Attention Deficit Disorder : Desipramine has been evaluated for its efficacy in treating young patients with attention deficit disorder with hyperactivity, showing significant behavioral improvement (Biederman et al., 1989).

  • Neurophysiology : Studies on the net outcome of desipramine's effects on noradrenergic systems have been conducted, using hippocampal pyramidal cells as a model (Huang, 1979).

  • Pharmacodynamic Studies : The influence of desipramine on noradrenergic neurotransmission has been studied, providing insights into its pharmacodynamic profile (Curet et al., 1992).

  • Thyroid Hormone Metabolism : Desipramine affects the activities of iodothyronine deiodinase isoenzymes involved in thyroid hormone metabolism in the rat brain (Campos-Barros et al., 1994).

  • Receptor Sensitivity Research : Chronic desipramine treatment results in subsensitivity of presynaptic receptors on central noradrenergic neurons, as observed in behavioral studies (Spyraki & Fibiger, 1980).

  • Cellular Pharmacology : Desipramine's lysosomotropic action in cultured human fibroblasts highlights its impact on cellular uptake and release mechanisms (Honegger et al., 1983).

  • Receptor Studies : Chronic exposure to desipramine in human cells reduces the density of beta-adrenoceptors, indicating its effect on receptor density and function (Honegger et al., 1986).

  • Signal Transduction Research : Desipramine's effect on inositol phosphate formation and inositol phospholipids in rat brain and human platelets has been studied, providing insights into its mechanism of action at the molecular level (Pandey et al., 1991).

Safety And Hazards

Desipramine may cause serious side effects including easy bruising, unusual bleeding, light-headed feeling, confusion, hallucinations, unusual thoughts or behavior, blurred vision, tunnel vision, eye pain or swelling, seeing halos around lights, new or worsening chest pain, pounding heartbeats or fluttering in your chest, sudden numbness or weakness, problems with vision, speech, or balance, fever, sore throat, painful or difficult urination, upper stomach pain, loss of appetite, jaundice (yellowing of the skin or eyes), a seizure, or severe nervous system reaction . It’s important to seek medical attention right away if you have symptoms of serotonin syndrome, such as agitation, hallucinations, fever, sweating, shivering, fast heart rate, muscle stiffness, twitching, loss of coordination, nausea, vomiting, or diarrhea .

Eigenschaften

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYAFALTSJYZDH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661890
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desipramine-d3

CAS RN

65100-49-4
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65100-49-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

On day 1, cells were plated at 3,000 cells/well in growth medium and maintained in a cell incubator (37° C., 5% CO2). On day 2, growth medium was replaced with 200 μl of assay buffer (25 mM HEPES; 120 mM NaCl; 5 mM KCl; 2.5 mM CaCl2; 1.2 mM MgSO4; 2 mg/ml glucose (pH 7.4, 37° C.)) containing 0.2 mg/ml ascorbic acid and 10 μM pargyline. Plates containing cells with 200 μl of assay buffer were equilibrated for 10 minutes at 37° C. prior to addition of compounds. A stock solution of desipramine was prepared in DMSO (10 mM) and delivered to triplicate wells containing cells for a final tert concentration of 1 μM. Data from these wells were used to define non-specific NE uptake (minimum NE uptake). Test compounds were prepared in DMSO (10 mM) and diluted in assay buffer according to tert range (1 to 10,000 nM). Twenty-five microliters of assay buffer (maximum NE uptake) or tert compound were added directly to triplicate wells containing cells in 200 μl of assay buffer. The cells in assay buffer with tert compounds were incubated for 20 minutes at 37° C. To initiate the NE uptake, [3H]NE diluted in assay buffer (120 nM final assay concentration) was delivered in 25 μl aliquots to each well and the plates were incubated for 5 minutes (37° C.). The reaction was terminated by decanting the supernatant from the plate. The plates containing cells were washed twice with 200 μl assay buffer (37° C.) to remove free radioligand. The plates were then inverted, left to dry for 2 minutes, then reinverted and air-dried for an additional 10 minutes. The cells were lysed in 25 μl of 0.25 N NaOH solution (4° C.), placed on a shake table and vigorously shaken for 5 minutes. After cell lysis, 75 μl of scintillation cocktail was added to each well and the plates were sealed with film tape. The plates were returned to the shake table and vigorously shaken for a minimum of 10 minutes to ensure adequate partitioning of organic and aqueous solutions. The plates were counted in a Wallac Microbeta counter (PerkinElmer) to collect the raw cpm data.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To 6.02 g of desipramine hydrochloride was added 150 ml of 1N NaOH. The mixture was allowed to stir for 10 minutes. The aqueous mixture was extracted with 6×100 ml of chloroform. The combined chloroform layer was washed with 200 ml of water. The organic part was dried (Na2SO4) and concentrated to give 5.25 g of desipramine free base.
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Citations

For This Compound
26
Citations
GJ Shaw, SP Markey - Journal of Labelled Compounds and …, 1977 - Wiley Online Library
… these spectra reveals that desipramine-d3, imipramine-d and imipramine-d are … [b .f]azepine(c)--To a solution of desipramine-d3 hydrochloride (88 mg, 0.29 mnol) in pyridine (10 ml) …
CA Crutchfield, AR Breaud, WA Clarke - Clinical Applications of Mass …, 2016 - Springer
… Concentrations of each TCA were quantified by a calibration curve relating the peak area ratio of each TCA analyte to a deuterated internal standard (amitriptyline-D3, desipramine-D3, …
Number of citations: 1 link.springer.com
G You, J Rhee, Y Park, S Park - Journal of forensic sciences, 2016 - Wiley Online Library
… The internal standard solution was prepared by diluting 100 mg/L of desipramine-d3 with methanol to create a solution of 0.5 mg/L. The seven concentrations for calibration curve of …
Number of citations: 14 onlinelibrary.wiley.com
EC Strickland, GL McIntire… - LCGC …, 2016 - chromatographyonline.com
Although enzyme immunoassay (EIA) is a prevalent screening technique, it is also prone to issues such as high false positive rates because of lack of analyte specificity. Mass …
Number of citations: 3 www.chromatographyonline.com
CN Lin, JEM Juenke… - Annals of Clinical & …, 2014 - Assoc Clin Scientists
… , nordoxepin, protriptyline, clomipramine, and norclomipramine were purchased as 1 mg/mL in methanol, and deuterated solutions of imipramine-D3, nortriptypine-D3, desipramine-D3, …
Number of citations: 7 www.annclinlabsci.org
S Madani, D Barilla, J Cramer… - The Journal of Clinical …, 2002 - Wiley Online Library
… Briefly, 25 µl of internal standard (desipramine-D3 at 500 ng/ml in MeOH), 0.5 ml of 0.5 M … , 2-hyrdoxydesipramine (283.2 → 224.0), and desipramine-D3 (270.2 → 208.0). The lower limit …
Number of citations: 66 accp1.onlinelibrary.wiley.com
HK Kim, JK Park - oss.jomh.org
… Internal standard (desipramine-d3) was obtained from Cerilliant (Round Rock, Texas, USA). Formic acid and ammonium formate were also purchased from Sigma-Aldrich. Acetonitrile (…
Number of citations: 3 oss.jomh.org
SS Shin, D Borg, R Stripp - Journal of Analytical Toxicology, 2020 - academic.oup.com
Antidepressant drugs are one of the most widely used medicines for treating major depressive disorders for long time periods. Oral fluid (OF) testing offers an easy and non-invasive …
Number of citations: 15 academic.oup.com
CN Lin, JEM Juenke… - CLINICAL …, 2012 - pdfs.semanticscholar.org
To evaluate accuracy, drug-free urine was pooled and used as a matrix to spike 22 samples with TCA at different concentrations. An additional 33 patient samples were collected and …
Number of citations: 0 pdfs.semanticscholar.org
AR Breaud, R Harlan, M Kozak, W Clarke - Clinical Biochemistry, 2009 - Elsevier
OBJECTIVE: Here we describe a liquid chromatography-tandem mass spectrometry method for the detection of tricyclic antidepressant drugs (amitriptyline, desipramine, imipramine, …
Number of citations: 49 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.